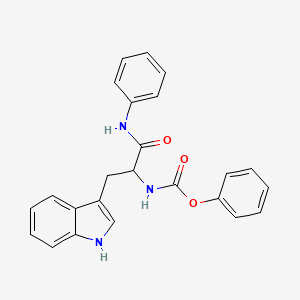![molecular formula C26H33N5O6 B11530178 N,N-diethyl-1-{2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl}piperidine-3-carboxamide](/img/structure/B11530178.png)
N,N-diethyl-1-{2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl}piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-1-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a nitrophenyl group, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid.
Attachment of the methoxyphenoxy group: This can be done through etherification reactions.
Formation of the acetamido group: This step involves acylation reactions using acetic anhydride or similar reagents.
Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-DIETHYL-1-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL}PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-2-{[(4-ETHOXYPHENYL)METHYL]-1H-BENZIMIDAZOL-1-YL}ETHAN-1-AMINE: A benzimidazole derivative with similar structural features.
N,N-DIETHYL-2-{[(4-METHOXYPHENYL)METHYL]-1H-BENZIMIDAZOL-1-YL}ETHAN-1-AMINE: Another benzimidazole derivative with a methoxy group.
Uniqueness
N,N-DIETHYL-1-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H33N5O6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N,N-diethyl-1-[2-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H33N5O6/c1-4-29(5-2)26(33)19-7-6-14-30(17-19)24-13-8-21(31(34)35)15-20(24)16-27-28-25(32)18-37-23-11-9-22(36-3)10-12-23/h8-13,15-16,19H,4-7,14,17-18H2,1-3H3,(H,28,32)/b27-16+ |
InChI Key |
VXJDBQFIYIZPDX-JVWAILMASA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B11530096.png)

![1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine](/img/structure/B11530104.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530116.png)
![4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11530124.png)
![2-fluoro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11530131.png)
![(3Z)-3-[(4-ethylphenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11530137.png)
![N-(3-nitrophenyl)-2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11530147.png)
![8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11530151.png)
![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11530154.png)

![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11530173.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11530186.png)
![N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide](/img/structure/B11530194.png)
